molecular formula C18H32O2 B5157256 3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene

3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene

Cat. No.: B5157256
M. Wt: 280.4 g/mol
InChI Key: FSRWFTIZCGZULM-UHFFFAOYSA-N
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Description

3-Hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene is a complex organic compound characterized by its unique spiro structure. This compound features a spiro[5.5]undecane backbone with two dioxane rings and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene typically involves the formation of the spiro[5.5]undecane core followed by the introduction of the dioxane rings. One common method involves the reaction of a suitable precursor with a dioxane derivative under controlled conditions. For example, the reaction of a hexyl-substituted cyclohexanone with a dioxane derivative in the presence of an acid catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene is unique due to its hexyl substitution and the specific arrangement of its dioxane rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-9-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-5-6-7-8-9-17-19-12-18(13-20-17)15(3)10-14(2)11-16(18)4/h10,15-17H,5-9,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWFTIZCGZULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCC2(CO1)C(CC(=CC2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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